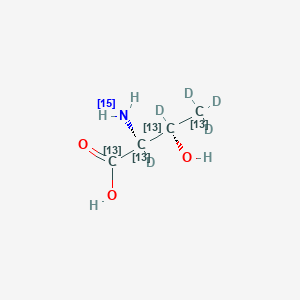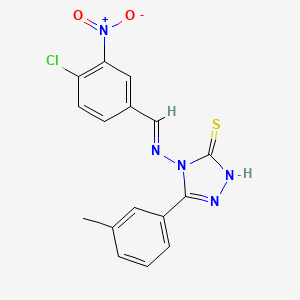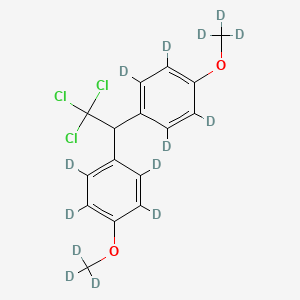
Methoxychlor D14 (bis(4-methoxyphenyl-D7))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is a synthetic organochlorine compound. It is a deuterated form of methoxychlor, which is used as an analytical standard in various scientific studies. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for specific analytical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves the introduction of deuterium atoms into the methoxychlor molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and reactors to handle the deuterated reagents and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and overall quality of the compound .
化学反应分析
Types of Reactions
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated oxidation products.
Reduction: Reduction reactions can convert the compound into deuterated reduced forms.
Substitution: The compound can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions are deuterated analogs of the original compound. For example, oxidation may yield deuterated methoxychlor derivatives, while reduction may produce deuterated methoxychlor alcohols .
科学研究应用
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) has several scientific research applications:
Chemistry: Used as an analytical standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterated drugs.
作用机制
The mechanism of action of Methoxychlor D14 (bis(4-methoxyphenyl-D7)) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and physical properties, leading to unique interactions with enzymes, receptors, and other biomolecules. These interactions can affect the compound’s stability, reactivity, and overall biological activity .
相似化合物的比较
Similar Compounds
Methoxychlor: The non-deuterated form of Methoxychlor D14, used as an insecticide.
DDT (Dichlorodiphenyltrichloroethane): Another organochlorine insecticide with similar chemical properties.
Chlorpyrifos: An organophosphate insecticide with different chemical structure but similar applications.
Uniqueness
Methoxychlor D14 (bis(4-methoxyphenyl-D7)) is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct analytical advantages. The deuterium labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research and industry .
属性
分子式 |
C16H15Cl3O2 |
|---|---|
分子量 |
359.7 g/mol |
IUPAC 名称 |
1,2,4,5-tetradeuterio-3-[2,2,2-trichloro-1-[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]ethyl]-6-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D |
InChI 键 |
IAKOZHOLGAGEJT-DDAUHAMOSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])OC([2H])([2H])[2H])[2H])[2H])C(Cl)(Cl)Cl)[2H])[2H])OC([2H])([2H])[2H])[2H] |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(E)-(2-{2-Oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12057413.png)
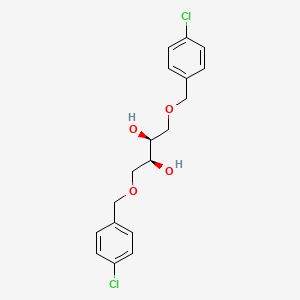


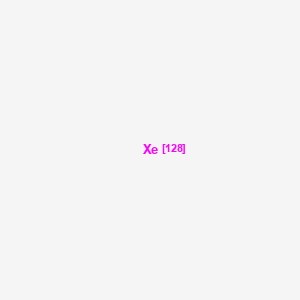
![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)

![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)

